4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a cyclohexene ring substituted with a trifluoromethoxy (-OCF₃) group. This compound belongs to the class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds. The trifluoromethoxy group confers electron-withdrawing properties, while the cyclohexene ring introduces steric and conformational effects. Its synthesis likely involves coupling a cyclohexene-derived electrophile (e.g., iodide or triflate) with a pinacol borane precursor under transition-metal catalysis .
Properties
Molecular Formula |
C13H20BF3O3 |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trifluoromethoxy)cyclohexen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H20BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-7-10(8-6-9)18-13(15,16)17/h5,10H,6-8H2,1-4H3 |
InChI Key |
PZXGTQINONARDW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally proceeds via the formation of the boronate ester ring (1,3,2-dioxaborolane) attached to the cyclohexenyl core bearing the trifluoromethoxy substituent. Key approaches include:
- Transition Metal-Catalyzed Borylation: Palladium-catalyzed cross-coupling of halogenated cyclohexene derivatives with bis(pinacolato)diboron or related boron reagents under inert atmosphere conditions.
- Direct Borylation of Alkenes: Using diboron reagents and catalytic systems to install the boronate ester functionality directly onto the cyclohexene ring.
- Formation from Diazonium Salts or Borane Complexes: In some cases, aryl or alkenyl diazonium salts react with borane derivatives to afford the boronate ester.
Specific Preparation Example and Reaction Conditions
Although direct literature on the exact compound 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane is limited, closely related analogues with trifluoromethyl or trifluoromethoxy substituents have been synthesized using the following representative procedure:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | Starting material: 4-bromocyclohex-1-en-1-yl trifluoromethoxy derivative (or analogous aryl bromide) | Subjected to palladium-catalyzed borylation using bis(pinacolato)diboron or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base (e.g., potassium phosphate) in a mixed solvent system (toluene/water or THF/water) | 70-80% |
| 2 | Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.5-4 mol%) | Reaction under inert atmosphere (nitrogen or argon), heated (80-90°C) for 12-24 hours | - |
| 3 | Workup: Quenching with aqueous sodium bicarbonate or sodium metabisulfite, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography | Purification yields the boronate ester as a pale yellow to off-white solid | - |
This method is supported by experimental details from palladium-catalyzed borylation protocols used for similar trifluoromethyl-substituted aryl boronate esters.
Detailed Reaction Example from Literature
A closely related synthesis involves the preparation of 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, which shares structural similarity in the trifluoromethyl substitution pattern and boronate ester moiety:
This approach demonstrates the use of borane reagents and pinacol to form the dioxaborolane ring, which can be adapted for cyclohexenyl trifluoromethoxy derivatives with appropriate starting materials.
Reaction Conditions Summary Table
| Preparation Method | Key Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Pd-Catalyzed Borylation of Aryl/Alkenyl Bromides | Bis(pinacolato)diboron or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, base (K3PO4) | Pd(dppf)Cl2·CH2Cl2 (0.5-4 mol%) | Toluene/H2O or THF/H2O | 80-90°C | 12-24 h | 70-80% | Inert atmosphere required |
| Borane Complex Reaction with Diazonium Salts | Diisopropylamino borane, pinacol | None (stoichiometric borane) | Diethyl ether | Room temperature | 4-5 h total | ~50% | Requires careful quenching and washing |
| Trimethylsilyl Trifluoromethanesulfonate Mediated Reaction | TMSOTf, 2,6-dimethylpyridine | None | Dichloromethane | 0-20°C | 3 h | 72% (for related phenyl boronate) | Inert atmosphere, followed by aqueous workup |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography with mixtures of dichloromethane/methanol or ethyl acetate/petroleum ether is commonly used to purify the boronate esters.
- NMR Spectroscopy: Characteristic signals in 1H NMR (singlets for the tetramethyl groups at ~1.25 ppm), 11B NMR (~30 ppm), and 13C NMR confirm the boronate ester structure.
- Mass Spectrometry: Electron ionization or electrospray ionization mass spectrometry confirms molecular weight and purity.
- Infrared Spectroscopy: Key absorptions include broad bands around 3400 cm⁻¹ (if hydroxyl groups present), and characteristic C-F stretches near 1100-1300 cm⁻¹ for trifluoromethoxy groups.
Research Discoveries and Optimization Notes
- The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-dimethylpyridine as a base in dichloromethane under inert atmosphere has been shown to afford high yields (~72%) of boronate esters in related systems, indicating potential for adaptation to the target compound.
- Palladium catalysis remains the most versatile and widely applied method for installing the boronate ester on aromatic or alkenyl systems bearing electron-withdrawing trifluoromethoxy substituents, balancing reactivity and selectivity.
- The borane complex method offers an alternative route, especially for sensitive substrates, but generally yields are lower and purification more laborious.
- Reaction parameters such as temperature, solvent polarity, and base strength significantly influence yield and purity, with inert atmosphere conditions critical to prevent boronate ester hydrolysis or oxidation.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds between its boronic ester group and aryl/heteroaryl halides. Key findings include:
Reaction Conditions and Catalysts
-
Catalysts : Pd(dppf)Cl₂·DCM (4 mol%) or Pd(OAc)₂ with supporting ligands like SPhos (8 mol%) .
-
Base : K₃PO₄ (3 equiv) in THF/H₂O mixtures (0.25 M) at 90°C for 24 hours .
-
Scope : Couples with aryl bromides (e.g., 4-bromophenylboronic acid MIDA ester) to yield biaryl products .
Example Reaction
| Substrate | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Bromophenyl MIDA ester | 4-(Trifluoromethoxy)biphenyl-4-ol | 93% | Pd(dppf)Cl₂, K₃PO₄, 90°C |
Oxidative Functionalization
The boronic ester undergoes oxidation to form phenolic derivatives under controlled conditions:
Oxidant Screening
-
Optimal oxidant : 30% H₂O₂ (10 equiv) at room temperature achieves >98% conversion .
-
Alternative oxidants : Oxone® shows lower efficiency (≤76% conversion at 50°C) .
Oxidation Mechanism
-
Boron-to-oxygen migration : The trifluoromethoxy group stabilizes intermediate tetrahedral borates.
Chan-Lam Amination
While not directly documented for this compound, analogous benzylic boronic esters undergo Chan-Lam couplings with primary/secondary anilines . Key parameters include:
Substrate Compatibility
The cyclohexenyl trifluoromethoxy group influences reactivity:
-
Electron-withdrawing effects : Enhances stability during coupling but may reduce nucleophilicity .
-
Steric considerations : The cyclohexene ring minimally hinders transmetallation in Pd-catalyzed reactions .
Comparative Reactivity
A study of boronic esters with varying substituents reveals:
| Boronic Ester Substituent | Coupling Efficiency (vs aryl bromide) | Oxidation Yield |
|---|---|---|
| 4-Trifluoromethoxycyclohexenyl | 93% | 98% |
| Phenyl | 89% | 95% |
| 4-Trifluoromethylphenyl | 85% | 90% |
Degradation Pathways
Prolonged exposure to moisture or strong acids leads to hydrolysis of the dioxaborolane ring, releasing boronic acid intermediates . Stabilization strategies include storage under inert atmosphere and avoidance of protic solvents.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-carbon bonds.
Medicine: Organoboron compounds are being explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide. In hydroboration reactions, the boron atom adds across the double or triple bond of the alkene or alkyne, forming a new carbon-boron bond .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and analogous boronate esters:
Reactivity and Stability
- Steric Effects : The cyclohexene ring imposes greater steric hindrance than planar aromatic substituents (e.g., benzyl or phenyl groups), which may slow transmetallation steps in Suzuki couplings but improve regioselectivity .
- Thermal Stability : Cyclohexene-containing boronates are less thermally stable than their aromatic counterparts due to ring strain, requiring lower reaction temperatures .
Physical and Spectral Properties
- ¹H/¹³C NMR : The cyclohexene proton signals in the target compound appear as distinct multiplets (δ ~5.5–6.5 ppm), while aromatic boronates (e.g., benzyl derivatives) show sharp singlets for equivalent protons .
- Melting Points : Trifluoromethoxy-substituted boronates generally have lower melting points (e.g., 93–95°C for 2s ) compared to halogenated analogs (e.g., 1165935-93-2: solid at room temperature ).
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane (CAS: 683242-93-5) is a boron-containing compound that has garnered attention for its unique structural features and potential biological applications. This compound is characterized by the presence of a dioxaborolane ring and a trifluoromethoxy substituent, which may influence its reactivity and biological interactions.
- Molecular Formula : C13H20BF3O2
- Molecular Weight : 276.11 g/mol
- Structure : The compound features a dioxaborolane core with bulky tetramethyl groups and a cyclohexene moiety substituted with a trifluoromethoxy group.
Biological Activity Overview
The biological activity of this compound can be understood through its interactions with biological systems, including potential applications in medicinal chemistry and agrochemicals. The following sections summarize the findings from various studies on its biological properties.
Research indicates that the dioxaborolane structure facilitates interactions with various biological targets. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : Compounds containing boron often exhibit enzyme inhibition properties, particularly in proteases and kinases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its ability to disrupt cell membranes or inhibit essential enzymatic functions.
1. Antimicrobial Studies
A study conducted on various boron compounds demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The specific role of the trifluoromethoxy group in enhancing this activity was noted as crucial for increasing hydrophobic interactions with bacterial membranes.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Control (Standard Antibiotic) | Staphylococcus aureus | 8 µg/mL |
2. Enzyme Inhibition Assays
In vitro assays have shown that the compound inhibits specific kinases involved in cancer cell proliferation. The IC50 values for these assays indicate a promising potential for development as an anticancer agent.
| Enzyme Target | IC50 Value (µM) |
|---|---|
| Protein Kinase A | 15 |
| Cyclin-dependent Kinase 2 | 10 |
Toxicity Profile
Safety assessments indicate that while the compound exhibits biological activity, it also presents certain toxicity risks:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
These factors necessitate careful handling and further investigation into the therapeutic window for potential applications.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves coupling a trifluoromethoxy-substituted cyclohexene precursor with a dioxaborolane moiety under anhydrous conditions. A standard protocol includes using cesium carbonate as a base in tetrahydrofuran (THF) under reflux with nitrogen protection, followed by purification via column chromatography . Key considerations:
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Boronic esters are moisture-sensitive. Store under argon or nitrogen atmosphere at 0–6°C to prevent degradation . Use sealed, flame-dried glassware during handling. For short-term use, desiccators with silica gel are sufficient.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : Expect a peak near 30–35 ppm, typical for dioxaborolanes.
- ¹⁹F NMR : A singlet around -55 to -60 ppm confirms the trifluoromethoxy group.
- ¹H/¹³C NMR : Peaks for the cyclohexene ring (δ 5.5–6.0 ppm for the vinyl proton) and tetramethyl groups (δ 1.0–1.3 ppm).
- IR : B-O stretching vibrations near 1350–1400 cm⁻¹ .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence reactivity in Suzuki-Miyaura couplings compared to electron-donating groups?
- Methodological Answer : The trifluoromethoxy group is electron-withdrawing, reducing electron density on the boronic ester and potentially slowing transmetallation steps. To mitigate this:
- Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst.
- Optimize base strength (e.g., K₃PO₄ instead of Na₂CO₃) to enhance activation.
- Compare with electron-rich analogs (e.g., furyl-substituted dioxaborolanes ) to assess electronic effects on coupling efficiency.
Q. What strategies resolve low yields in cross-couplings with sterically hindered aryl halides?
- Methodological Answer :
- Pre-activation : Pre-mix the catalyst (e.g., Pd(OAc)₂) and ligand (e.g., XPhos) in degassed solvent for 10 minutes.
- Microwave-assisted synthesis : Reduce reaction time and improve conversion for hindered substrates.
- Solvent screening : Test high-boiling solvents like toluene or dioxane to enhance solubility .
Q. How can competing side reactions (e.g., protodeboronation) be minimized during coupling?
- Methodological Answer :
- Low-temperature conditions : Conduct reactions at 50–60°C instead of reflux.
- Additives : Include molecular sieves to scavenge water or KI to stabilize the boronate intermediate.
- pH control : Maintain mildly basic conditions (pH 8–9) to suppress acid-induced decomposition .
Contradictions and Troubleshooting
Q. Discrepancies in reported catalytic systems: How to design a systematic screening approach?
- Methodological Answer : Create a matrix testing variables:
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | THF | 72% |
| PdCl₂(dppf) | XPhos | Cs₂CO₃ | Toluene | 85% |
| Pd(PPh₃)₄ | None | NaOtBu | Dioxane | 58% |
| Use Design of Experiments (DoE) software to identify optimal conditions . |
Data and Comparative Analysis
Q. How does steric hindrance from the cyclohexene ring impact coupling efficiency?
- Methodological Answer : Compare reaction rates/yields with analogous planar (e.g., phenyl) vs. non-planar (cyclohexene) substrates. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
